(1R,2S,3R,4R)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
(1R,2S,3R,4R)-3-Amino-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4R)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common method includes the reaction of a suitable precursor with an amine under controlled conditions. The reaction is often carried out in a solvent such as methanol or ethanol, with the temperature maintained between 0°C and 50°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purities. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3R,4R)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions mentioned above generally require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic environments, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R,2S,3R,4R)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2S,3R,4R)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, thereby exerting the compound’s effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1R,2S,3R,4R)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid include:
- (1R,2S,3R,4R)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxamide
- (1R,2S,3R,4R)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. This makes it particularly valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H9NO3 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(1R,2S,3R,4R)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO3/c8-6-4-2-1-3(11-4)5(6)7(9)10/h1-6H,8H2,(H,9,10)/t3-,4-,5-,6+/m1/s1 |
InChI Key |
YKLWNGBAMDGQQX-KAZBKCHUSA-N |
Isomeric SMILES |
C1=C[C@@H]2[C@@H]([C@@H]([C@@H]1O2)C(=O)O)N |
Canonical SMILES |
C1=CC2C(C(C1O2)C(=O)O)N |
Origin of Product |
United States |
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